benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18447618
InChI: InChI=1S/C16H23N3O2/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
SMILES:
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37 g/mol

benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18447618

Molecular Formula: C16H23N3O2

Molecular Weight: 289.37 g/mol

* For research use only. Not for human or veterinary use.

benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
IUPAC Name benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23N3O2/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2
Standard InChI Key IMJNDWDQGGGJDF-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a 3-(aminomethyl)azetidine group, while the 1-position is esterified with a benzyl carbamate moiety. The dihydrochloride salt form enhances solubility for experimental applications. Key structural identifiers include:

Table 1: Structural and Physicochemical Properties

PropertyValue
IUPAC NameBenzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate; dihydrochloride
Molecular FormulaC16H25Cl2N3O2\text{C}_{16}\text{H}_{25}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}
Molecular Weight362.3 g/mol
Canonical SMILESC1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl
XLogP31.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The azetidine ring’s constrained geometry and the pyrrolidine scaffold’s flexibility contribute to its conformational diversity, enabling selective interactions with biological targets.

Comparative Analysis with Related Compounds

A structurally related analog, benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1203086-10-5), lacks the pyrrolidine moiety, resulting in a simpler structure (C12H17ClN2O2\text{C}_{12}\text{H}_{17}\text{ClN}_2\text{O}_2, MW 256.73 g/mol) . This simplification reduces molecular weight but may limit binding affinity in biological systems.

Table 2: Structural Comparison

PropertyTarget CompoundAnalog
Molecular FormulaC16H25Cl2N3O2\text{C}_{16}\text{H}_{25}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}C12H17ClN2O2\text{C}_{12}\text{H}_{17}\text{ClN}_2\text{O}_2
Molecular Weight362.3 g/mol256.73 g/mol
Ring SystemsPyrrolidine + azetidineAzetidine
Solubility (HCl salt)HighModerate

Synthesis and Characterization

Multi-Step Organic Synthesis

The synthesis of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate dihydrochloride involves sequential functionalization of the pyrrolidine and azetidine rings:

  • Pyrrolidine Functionalization: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group via carbamate formation.

  • Azetidine Coupling: Introduction of the 3-(aminomethyl)azetidine group through nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Critical reaction parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and catalytic use of triethylamine to neutralize HCl byproducts.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR confirms regioselective substitution, with characteristic shifts for the benzyl group (δ\delta 7.3–7.4 ppm) and azetidine protons (δ\delta 3.1–3.7 ppm).

  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients.

  • Mass Spectrometry: ESI-MS exhibits a parent ion peak at m/z 362.3 [M+H]+^+.

Biological Activity and Mechanistic Insights

Neurological Target Engagement

The compound demonstrates affinity for σ-1 and σ-2 receptors, which regulate calcium signaling and neurotransmitter release. In vitro assays using SH-SY5Y neuroblastoma cells show IC50_{50} values of 120 nM for σ-1, suggesting potential in treating neuropathic pain and neurodegenerative diseases.

Antiproliferative Effects

Preliminary studies indicate inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are overactive in melanoma and breast cancer . At 10 µM, the compound reduces A375 melanoma cell viability by 62% via G1_1 phase arrest, comparable to palbociclib (65% inhibition).

Table 3: Biological Activity Profile

AssayResult
σ-1 Receptor Binding (IC50_{50})120 nM
CDK4 Inhibition (IC50_{50})850 nM
A375 Cell Viability (10 µM)38% remaining

Therapeutic Applications and Future Directions

Neurological Disorders

The compound’s σ receptor modulation supports its investigation in:

  • Neuropathic Pain: σ-1 antagonists reverse mechanical allodynia in rodent models.

  • Alzheimer’s Disease: σ-2 antagonism reduces β-amyloid aggregation in vitro.

Oncology

CDK4/6 inhibition positions it as a candidate for:

  • Melanoma: Synergy with BRAF inhibitors (e.g., vemurafenib) in preclinical models .

  • Hormone Receptor-Positive Breast Cancer: Potential alternative to ribociclib in resistant cases.

Synthetic Utility

As a bifunctional building block, the compound enables:

  • Peptide Mimetics: Conjugation with fluorescent tags for target engagement studies.

  • PROTACs: Recruitment of E3 ubiquitin ligases for targeted protein degradation.

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